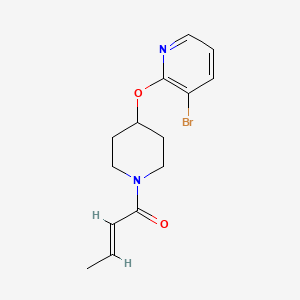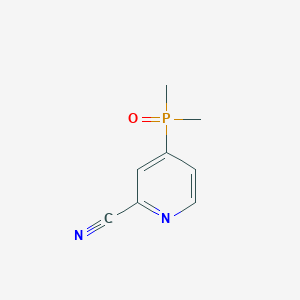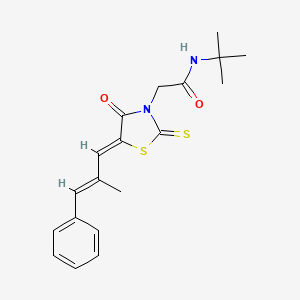
N-(tert-butyl)-2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(tert-butyl)-2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide” is a complex organic molecule. It contains a tert-butyl group, a phenyl group, and a thiazolidine ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, tert-butyl groups are often introduced using tert-butyl nitrite (TBN) as a carbon source . Additionally, chiral sulfinamides are known to be used in the stereoselective synthesis of amines and their derivatives .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For instance, the amide group might be involved in condensation or hydrolysis reactions. The tert-butyl group could undergo reactions typical of alkyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of an amide group could result in hydrogen bonding, affecting its solubility and boiling point. The tert-butyl group could affect the compound’s reactivity and steric properties .Wissenschaftliche Forschungsanwendungen
Synthesis of N-tert-butyl amides
N-tert-butyl amides are valuable compounds used in various chemical processes. Interestingly, tert-butyl nitrite (TBN) has been introduced as a source of carbon (tert-butyl group) for their synthesis. Previously, TBN was primarily used as a source of nitrogen, oxygen, or nitric oxide (NO), but not as a carbon source. Under very mild conditions, TBN facilitates the transformation of nitriles and water into highly valuable N-tert-butyl amides .
Transamidation reactions
Tert-butyl nitrite promotes the transamidation of secondary amides. This mild and efficient method allows for the conversion of secondary amides into various amines, including primary, secondary, cyclic, and acyclic amines. The presence of TBN facilitates this transformation, making it a useful tool in synthetic chemistry .
Thermally activated delayed fluorescence (TADF) emitters
In the development of solution-processed organic light-emitting diodes (OLEDs), non-doped TADF emitters are highly desirable due to their efficiency and compatibility with wet methods. Researchers have explored tert-butyl-substituted hetero-donor TADF compounds as potential emitters for OLEDs. These compounds exhibit excellent performance and can be processed from solution, making them promising candidates for next-generation displays and lighting devices .
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-tert-butyl-2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S2/c1-13(10-14-8-6-5-7-9-14)11-15-17(23)21(18(24)25-15)12-16(22)20-19(2,3)4/h5-11H,12H2,1-4H3,(H,20,22)/b13-10+,15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIADJSHVHAOTNT-RJSPBKBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


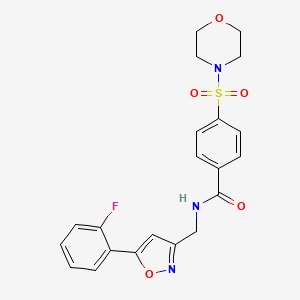
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(4-ethylphenyl)acetamide](/img/structure/B2736211.png)

![Diethyl 5-[[10-[[3,5-bis(ethoxycarbonyl)-4-methylthiophen-2-yl]amino]-10-oxodecanoyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2736215.png)
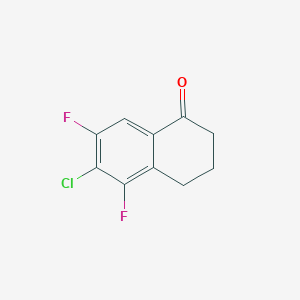


![ethyl 4-(2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2736223.png)
